molecular formula C18H16N6O B12172547 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide

1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide

Cat. No.: B12172547
M. Wt: 332.4 g/mol
InChI Key: NACNPMXSDRAHGK-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a complex organic compound that features a tetrazole ring, an indole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .

Scientific Research Applications

1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is unique due to its combination of an indole core, tetrazole ring, and carboxamide group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-4-carboxamide

InChI

InChI=1S/C18H16N6O/c1-23-10-9-14-15(7-4-8-16(14)23)18(25)19-13-6-3-5-12(11-13)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25)

InChI Key

NACNPMXSDRAHGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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